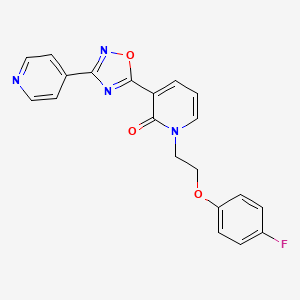

1-(2-(4-fluorophenoxy)ethyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[2-(4-fluorophenoxy)ethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O3/c21-15-3-5-16(6-4-15)27-13-12-25-11-1-2-17(20(25)26)19-23-18(24-28-19)14-7-9-22-10-8-14/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOFCHFYVVDNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=NC=C3)CCOC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one belongs to the class of 1,3,4-oxadiazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- 1,2,4-Oxadiazole ring : Known for its significant biological activity.

- Pyridine moieties : Contributing to its pharmacological properties.

- Fluorophenoxy group : Enhancing lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities including:

- Anticancer effects

- Antimicrobial properties

- Anti-inflammatory actions

Anticancer Activity

The anticancer potential of this compound has been supported by various studies. The following table summarizes relevant findings regarding its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |

| HCT116 | 0.78 | Cell cycle arrest at G1 phase |

| A549 | 1.54 | Inhibition of HDAC activity |

| HepG2 | 2.84 | Modulation of p53 expression |

These findings indicate that the compound not only inhibits cancer cell proliferation but also triggers apoptosis through various pathways.

The mechanisms underlying the anticancer effects of this compound include:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as HDAC (Histone Deacetylases) and thymidylate synthase, which are crucial for cancer cell survival and proliferation .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased activity of caspases (caspase 3/7), indicating the activation of apoptotic pathways .

- Cell Cycle Arrest : The compound effectively halts cell cycle progression in the G1 phase, preventing further cell division .

Case Studies

Several studies have evaluated the efficacy of this compound in vivo and in vitro:

Study 1: Antitumor Activity in Mice

A study involving murine models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment group exhibited a reduction in tumor volume by approximately 60% after four weeks .

Study 2: Comparative Analysis with Doxorubicin

In a comparative study against Doxorubicin (a standard chemotherapeutic agent), the oxadiazole derivative showed comparable or superior cytotoxicity against various cancer cell lines, suggesting its potential as an alternative therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorophenoxyethyl group in the target compound enhances lipophilicity compared to the 3-bromobenzyl group in , which may improve blood-brain barrier penetration. The trifluoromethoxy group in increases electron-withdrawing effects, possibly enhancing oxidative stability but reducing solubility. The urea linker in introduces hydrogen-bonding capacity, which may improve target binding specificity but reduce cell permeability compared to the target compound’s ether linkage.

Role of 1,2,4-Oxadiazole :

- All analogs retain the 1,2,4-oxadiazole ring, a rigid heterocycle resistant to enzymatic degradation. Its planar geometry facilitates stacking interactions with aromatic residues in binding pockets .

Research Findings and Mechanistic Insights

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods described for , involving nucleophilic substitution (e.g., alkylation of pyridinone with 2-(4-fluorophenoxy)ethyl bromide) and cyclocondensation to form the 1,2,4-oxadiazole ring. Yield optimization may require rigorous control of reaction conditions (e.g., solvent polarity, temperature) .

Putative Targets :

Structural analogs like L694247 (a 5-HT receptor ligand with a 1,2,4-oxadiazole-indole core) suggest the target compound may interact with serotonin or kinase receptors. Computational docking studies (unavailable in provided evidence) could clarify binding modes.- Comparative Limitations: No direct bioactivity data (e.g., IC50, Ki) for the target compound are available in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.